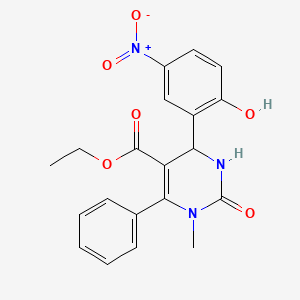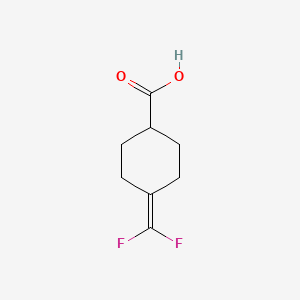
Cyclohexanecarboxylic acid, 4-(difluoromethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 4-(difluoromethylene)-, also known as CP-544326, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
Cyclohexanecarboxylic acid, 4-(difluoromethylene)- is a selective antagonist of the αvβ3 integrin, a cell surface receptor that plays a role in cell adhesion, migration, and proliferation. By blocking the αvβ3 integrin, Cyclohexanecarboxylic acid, 4-(difluoromethylene)- can inhibit the growth and migration of cancer cells, reduce inflammation, and reduce pain sensitivity.
Biochemical and Physiological Effects:
Cyclohexanecarboxylic acid, 4-(difluoromethylene)- has been shown to have a low toxicity profile and is well-tolerated in animal models. Studies have shown that Cyclohexanecarboxylic acid, 4-(difluoromethylene)- can reduce tumor growth and metastasis, reduce inflammation, and reduce pain sensitivity. Cyclohexanecarboxylic acid, 4-(difluoromethylene)- has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexanecarboxylic acid, 4-(difluoromethylene)- has several advantages for lab experiments, including its high purity, low toxicity profile, and well-characterized mechanism of action. However, Cyclohexanecarboxylic acid, 4-(difluoromethylene)- can be expensive and may not be readily available in large quantities, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for Cyclohexanecarboxylic acid, 4-(difluoromethylene)- research. One area of interest is the development of Cyclohexanecarboxylic acid, 4-(difluoromethylene)- analogs with improved potency and selectivity. Another area of interest is the use of Cyclohexanecarboxylic acid, 4-(difluoromethylene)- in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully understand the potential of Cyclohexanecarboxylic acid, 4-(difluoromethylene)- in various fields, including oncology, inflammation, and pain management.
In conclusion, Cyclohexanecarboxylic acid, 4-(difluoromethylene)- is a promising therapeutic agent that has shown potential in various fields of research. Its well-characterized mechanism of action and low toxicity profile make it an attractive candidate for further study. With continued research, Cyclohexanecarboxylic acid, 4-(difluoromethylene)- may prove to be a valuable tool in the fight against cancer, inflammation, and pain.
Synthesemethoden
Cyclohexanecarboxylic acid, 4-(difluoromethylene)- can be synthesized through a multi-step process involving the reaction of cyclohexanone with difluoromethyltriphenylphosphonium bromide, followed by hydrogenation and acid hydrolysis. This method has been optimized to produce high yields of Cyclohexanecarboxylic acid, 4-(difluoromethylene)- with high purity.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 4-(difluoromethylene)- has been studied for its potential as a therapeutic agent in various fields, including oncology, inflammation, and pain management. In oncology, Cyclohexanecarboxylic acid, 4-(difluoromethylene)- has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have shown that Cyclohexanecarboxylic acid, 4-(difluoromethylene)- can reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells. In pain management, Cyclohexanecarboxylic acid, 4-(difluoromethylene)- has been shown to reduce pain sensitivity in animal models.
Eigenschaften
IUPAC Name |
4-(difluoromethylidene)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h6H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIYNSXSGZVAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(F)F)CCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanecarboxylic acid, 4-(difluoromethylene)- | |
CAS RN |
1254116-02-3 |
Source


|
| Record name | 4-(difluoromethylidene)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2996765.png)
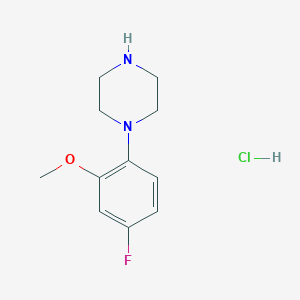
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2996769.png)
![5-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2996775.png)
![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2996776.png)
![1-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2996777.png)
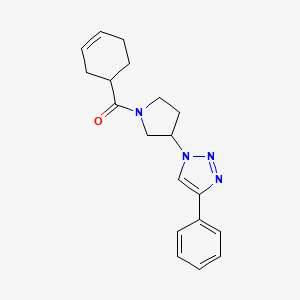
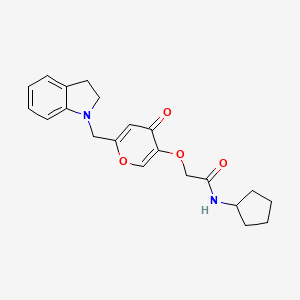
![3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2996781.png)
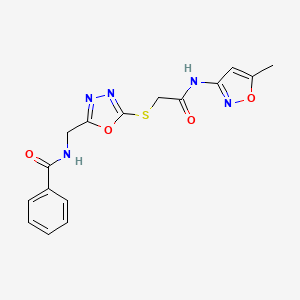
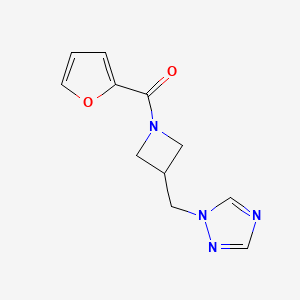
![1-methyl-2-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2996785.png)
![2-[2-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2996786.png)
